molecular formula C21H22N4O4 B10927619 N-cycloheptyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-cycloheptyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10927619
M. Wt: 394.4 g/mol
InChI Key: SNSMBJXVESNHEJ-UHFFFAOYSA-N
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Description

N~4~-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the isoxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, imparts significant biological activity to the compound .

Preparation Methods

The synthesis of N4-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may employ similar synthetic strategies but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

N~4~-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of a nitroso compound .

Scientific Research Applications

N~4~-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation or cell proliferation .

Comparison with Similar Compounds

N~4~-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other isoxazole derivatives, such as:

The uniqueness of N4-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which impart distinct biological properties and potential therapeutic applications .

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-cycloheptyl-3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-13-19-17(20(26)22-15-8-4-2-3-5-9-15)12-18(23-21(19)29-24-13)14-7-6-10-16(11-14)25(27)28/h6-7,10-12,15H,2-5,8-9H2,1H3,(H,22,26)

InChI Key

SNSMBJXVESNHEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCCCC4

Origin of Product

United States

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